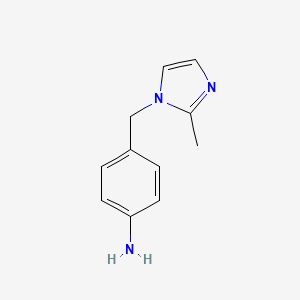

4-(2-Methylimidazol-1-ylmethyl)phenylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

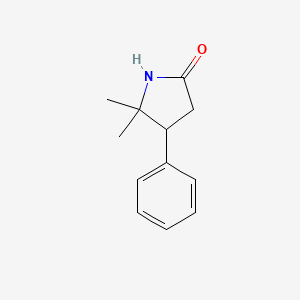

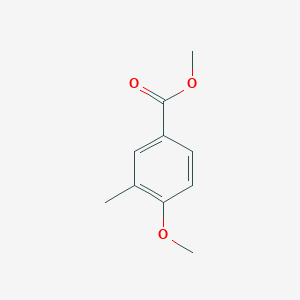

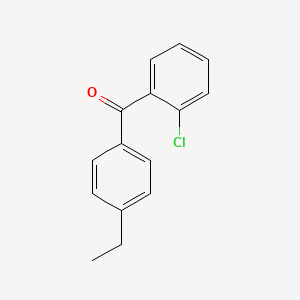

“4-(2-Methylimidazol-1-ylmethyl)phenylamine” is a heterocyclic organic compound . It has an empirical formula of C11H13N3 and a molecular weight of 187.24 . This compound belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring .

Molecular Structure Analysis

The molecular structure of “4-(2-Methylimidazol-1-ylmethyl)phenylamine” consists of a phenylamine group attached to a 2-methylimidazole group . The SMILES string representation of this compound is Cc1nccn1Cc2ccc(N)cc2 .Physical And Chemical Properties Analysis

“4-(2-Methylimidazol-1-ylmethyl)phenylamine” is a solid compound . Its molecular formula is C11H13N3 and it has a molecular weight of 187.24 .Applications De Recherche Scientifique

Catalysis and Synthesis

Imidazole derivatives, similar in structure to "4-(2-Methylimidazol-1-ylmethyl)phenylamine," have been demonstrated as effective catalysts in synthetic chemistry. For instance, imidazole-catalyzed reactions facilitate the Dakin-West synthesis of β-aryl ketones, showcasing their utility in producing complex organic molecules (Tran & Bickar, 2006). Similarly, palladium-catalyzed cyclization of O-pentafluorobenzoylamidoximes, involving imidazole derivatives, has been used to access amino acid mimetics with a C-terminal imidazole, highlighting the role of these compounds in peptide synthesis and modification (Zaman, Kitamura, & Abell, 2005).

Material Science Applications

Benzimidazole and imidazole derivatives have found significant applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and electrochromic materials. For example, bipolar molecules derived from triphenylamine and benzimidazole have been used in the fabrication of highly efficient single-layer OLEDs (Ge et al., 2008). Furthermore, ambipolar polypyromellitimides and polynaphthalimides containing substituted bis(triarylamine) units have demonstrated multi-electrochromic behaviors, indicating their potential in developing advanced electronic and photonic devices (Wang & Hsiao, 2014).

Biological Activity and Pharmacology

Imidazole-based compounds also exhibit diverse biological activities, which can be leveraged in drug development. For instance, benzimidazole derivatives have shown potential as anticancer agents, with studies highlighting their ability to bind DNA and exhibit cytotoxicity against cancer cell lines (Wu et al., 2012). Additionally, antimicrobial and antihypertensive activities have been reported for certain benzimidazole derivatives, underscoring their therapeutic potential (Noolvi et al., 2014; Sharma, Kohli, & Sharma, 2010).

Safety And Hazards

Propriétés

IUPAC Name |

4-[(2-methylimidazol-1-yl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-13-6-7-14(9)8-10-2-4-11(12)5-3-10/h2-7H,8,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSBIEFIWQOXTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433738 |

Source

|

| Record name | 4-[(2-Methyl-1H-imidazol-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methylimidazol-1-ylmethyl)phenylamine | |

CAS RN |

772311-98-5 |

Source

|

| Record name | 4-[(2-Methyl-1H-imidazol-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1353900.png)